molecular formula C20H20N2O3S B2619360 4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide CAS No. 863556-07-4

4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2619360
CAS No.: 863556-07-4
M. Wt: 368.45
InChI Key: JUMRCOHBKKNOBX-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and methoxy substituents. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .

Properties

IUPAC Name

4-methoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-17-7-3-14(4-8-17)19(23)21-12-11-16-13-26-20(22-16)15-5-9-18(25-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMRCOHBKKNOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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